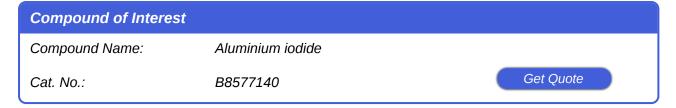


## **Application Notes and Protocols: Aluminum lodide in Semiconductor Manufacturing**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aluminum iodide (AII<sub>3</sub>), a compound of aluminum and iodine, is emerging as a valuable material in the semiconductor manufacturing industry. Its unique chemical properties make it a suitable precursor for specific deposition and doping processes. These application notes provide detailed protocols and data for the use of aluminum iodide in two key areas: the deposition of aluminum nitride (AIN) thin films and as a source for aluminum ion implantation.

## **Physicochemical Properties of Aluminum Iodide**

A thorough understanding of the physical and chemical properties of aluminum iodide is essential for its safe and effective use in semiconductor manufacturing processes.



Property	Value	Reference
Chemical Formula	All <sub>3</sub>	[1]
Molar Mass	407.695 g/mol	[1]
Appearance	White to yellowish crystalline solid	[1]
Density	3.98 g/cm <sup>3</sup>	[1]
Melting Point	191 °C (464 K)	[1]
Boiling Point	382 °C (655 K) (sublimes)	[1]
Solubility	Reacts violently with water. Soluble in ethanol, ether, and carbon disulfide.	[1]
Vapor Pressure	See Vapor Pressure Data section below	

# Application 1: Precursor for Aluminum Nitride (AIN) Thin Film Deposition

Aluminum nitride is a wide-bandgap semiconductor material with high thermal conductivity, making it ideal for applications in power electronics, RF devices, and deep-UV optoelectronics. While aluminum chloride (AlCl<sub>3</sub>) is a more commonly cited precursor, the use of aluminum iodide offers potential advantages in specific process windows due to differences in vapor pressure and reactivity. The following protocol is based on established chemical vapor deposition (CVD) principles for aluminum halides.

## Experimental Protocol: Chemical Vapor Deposition of AIN from AII<sub>3</sub>

This protocol describes a thermal chemical vapor deposition (CVD) process for depositing polycrystalline AIN thin films on a silicon substrate using aluminum iodide and ammonia (NH<sub>3</sub>) as precursors.



### 1. Substrate Preparation:

- Start with a clean, single-crystal silicon (100) wafer.
- Perform a standard RCA clean to remove organic and inorganic contaminants.
- A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide layer immediately before loading into the reactor.

#### 2. CVD System Setup:

- A horizontal or vertical hot-wall CVD reactor is suitable for this process.
- The aluminum iodide source should be contained in a heated sublimator capable of precise temperature control to manage its vapor pressure.
- Mass flow controllers (MFCs) are required for accurate delivery of ammonia and a carrier gas (e.g., N<sub>2</sub> or Ar).
- The system must be equipped with a vacuum pump capable of reaching a base pressure of at least  $10^{-6}$  Torr.

#### 3. Deposition Parameters:

- Substrate Temperature: 800-1100 °C. Higher temperatures generally improve crystalline quality.
- All<sub>3</sub> Sublimator Temperature: 150-180 °C (adjust to achieve desired vapor pressure and growth rate).
- Ammonia (NH₃) Flow Rate: 100-500 sccm.
- Carrier Gas (N₂) Flow Rate: 50-200 sccm (to transport All₃ vapor).
- Reactor Pressure: 1-10 Torr.
- Deposition Time: Varies based on desired film thickness (e.g., 30-60 minutes for a film of several hundred nanometers).



### 4. Post-Deposition:

- After deposition, cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation of the AIN film.
- The wafer can then be removed for characterization.

**Expected Film Properties and Characterization** 

Property	Typical Values	Characterization Technique
Crystallinity	Polycrystalline, hexagonal wurtzite structure	X-ray Diffraction (XRD)
Thickness	100 - 500 nm	Ellipsometry, Scanning Electron Microscopy (SEM)
Surface Roughness	1 - 5 nm (RMS)	Atomic Force Microscopy (AFM)
Refractive Index	~2.0 - 2.1 at 633 nm	Ellipsometry
Band Gap	~5.9 - 6.2 eV	UV-Vis Spectroscopy
Composition	Near-stoichiometric AIN with potential iodine and oxygen impurities	X-ray Photoelectron Spectroscopy (XPS), Energy- Dispersive X-ray Spectroscopy (EDX)

## **Logical Workflow for AIN Deposition**



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Workflow for AIN thin film deposition via CVD.

# **Application 2: Source for Aluminum Ion Implantation**

Ion implantation is a critical step in semiconductor device fabrication for introducing dopant impurities to control the electrical properties of the semiconductor material. Aluminum is a ptype dopant for silicon. Using solid aluminum iodide as a source material for generating aluminum ions offers an alternative to traditional gas or other solid sources.

# Experimental Protocol: Aluminum Ion Implantation using an All<sub>3</sub> Source

This protocol outlines the use of aluminum iodide in a hot-filament ion source for p-type doping of silicon wafers.

- 1. Ion Source Preparation:
- Load high-purity, anhydrous aluminum iodide powder or pellets into a suitable vaporizer crucible connected to the ion source.
- The vaporizer must be capable of heating the All<sub>3</sub> to its sublimation temperature to generate a stable vapor flow.
- 2. Ion Implanter Setup:
- The ion implanter should be equipped with a hot-filament or similar type of ion source capable of handling corrosive halide vapors.
- A mass analyzer is necessary to select for the desired aluminum ions (e.g., Al+).
- The system requires an acceleration column to energize the ions to the desired implantation energy.
- A wafer handling system is needed to position the silicon wafers in the ion beam.
- 3. Implantation Parameters:



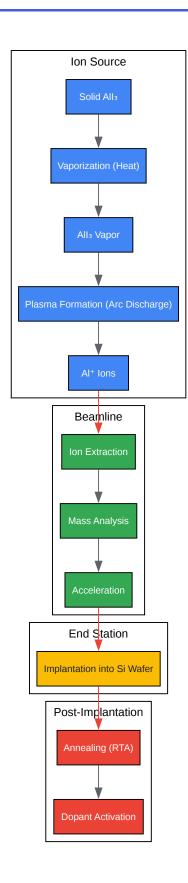
- All<sub>3</sub> Vaporizer Temperature: 150-200 °C (to achieve a stable vapor pressure).
- Arc Voltage (Ion Source): 50-100 V.
- Filament Current: Dependent on the specific ion source design.
- Extraction Voltage: 10-30 kV.
- Implantation Energy: 20-180 keV (depending on the desired junction depth).
- Ion Dose: 1x10<sup>13</sup> to 1x10<sup>16</sup> ions/cm<sup>2</sup> (depending on the required doping concentration).
- Wafer Tilt/Rotation: Typically 7° tilt and continuous rotation to minimize channeling effects.
- 4. Post-Implantation Processing:
- Following implantation, the wafers must be annealed to repair crystal lattice damage and electrically activate the implanted aluminum atoms.
- A typical annealing process is Rapid Thermal Annealing (RTA) at 900-1100 °C for 30-120 seconds in a nitrogen or argon atmosphere.

**Expected Doping Profile and Electrical Characteristics** 

Parameter	Expected Outcome	Characterization Technique
Doping Profile	Gaussian-like distribution of Al atoms	Secondary Ion Mass Spectrometry (SIMS)
Junction Depth	Dependent on implantation energy	SIMS, Spreading Resistance Profiling (SRP)
Sheet Resistance	Decreases with increasing dose	Four-Point Probe
Dopant Activation	>90% after annealing	Hall Effect Measurement

## **Signaling Pathway for Ion Implantation Process**





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Process flow for aluminum ion implantation from an AlI<sub>3</sub> source.



## **Handling and Safety Precautions**

Aluminum iodide is a hazardous chemical that requires careful handling.[2][3][4][5][6]

- Reactivity: Anhydrous aluminum iodide reacts violently with water, releasing toxic and
  corrosive hydrogen iodide (HI) gas.[7] It is also sensitive to air and light.[3] All handling
  should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or
  argon blanket).
- Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[4]
- Personal Protective Equipment (PPE):
  - Eye Protection: Chemical safety goggles and a face shield are mandatory.
  - Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[2]
  - Respiratory Protection: A full-face respirator with an appropriate cartridge should be used
    if there is a risk of inhaling dust or vapors.[2]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and sources of ignition.[6]
- Spills: In case of a spill, evacuate the area. Do not use water to clean up. Use a dry
  absorbent material and collect it in a sealed container for proper disposal.[6]
- Disposal: Waste aluminum iodide should be disposed of as hazardous waste according to local regulations.[2] A common method involves slowly reacting small quantities with a sodium carbonate solution in a fume hood to neutralize it before disposal.[8]

### Conclusion

Aluminum iodide presents itself as a specialized precursor in semiconductor manufacturing with distinct applications in AIN thin film deposition and aluminum ion implantation. While its use in ion implantation is more established, its potential as a CVD/ALD precursor for AIN warrants further investigation to optimize deposition processes and film quality. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals



exploring the integration of aluminum iodide into their semiconductor fabrication workflows. Strict adherence to safety protocols is paramount when working with this reactive and corrosive compound.

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